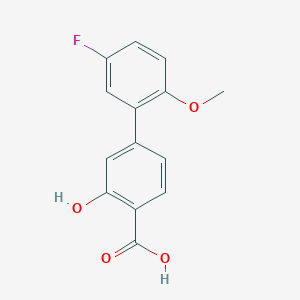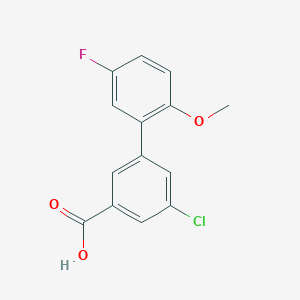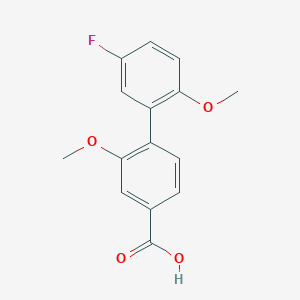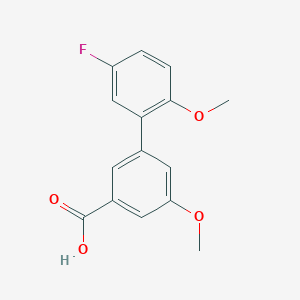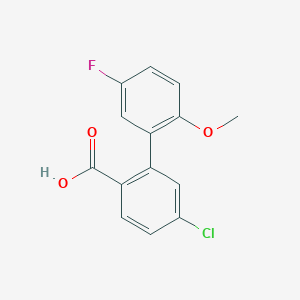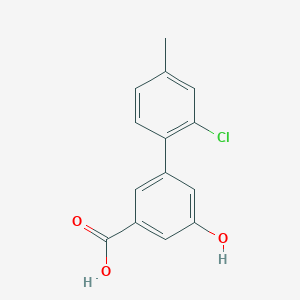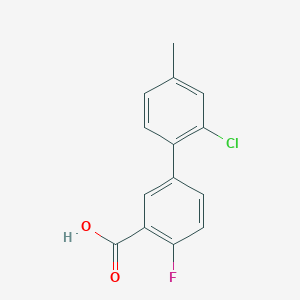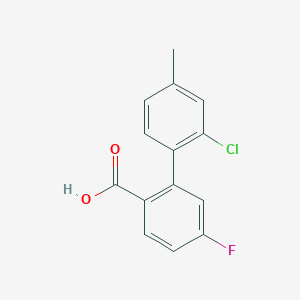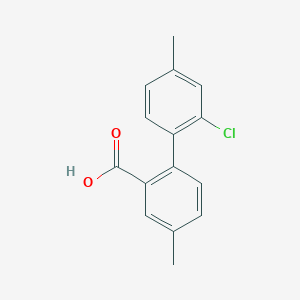
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid (CMPMA) is an organic compound with a wide range of applications in scientific research. It is a white to off-white crystalline solid that is soluble in water and various organic solvents. CMPMA has been used in a variety of biological and biochemical experiments due to its unique properties.
科学研究应用
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has been used to study the structure and function of proteins and enzymes. It has been used to study the binding of proteins and enzymes to small molecules, as well as the catalytic activity of enzymes. 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has also been used in studies of the structure and function of DNA and RNA. It has been used to study the binding of DNA and RNA to small molecules, as well as the regulation of gene expression. 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has also been used to study the structure and function of cell membranes.
作用机制
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. It can also bind to DNA and RNA through hydrogen bonding and electrostatic interactions. 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% can also interact with cell membranes through hydrophobic interactions.
Biochemical and Physiological Effects
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, and to inhibit the binding of certain proteins to small molecules. 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has also been shown to inhibit the binding of DNA and RNA to small molecules, as well as the regulation of gene expression.
实验室实验的优点和局限性
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is stable and soluble in water and various organic solvents, making it easy to handle and store. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has some limitations. It is not very soluble in non-polar solvents, making it difficult to use in certain experiments. Additionally, 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% is not very soluble in aqueous solutions, making it difficult to use in biological experiments.
未来方向
There are several potential future directions for 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% research. It could be used to study the structure and function of other proteins and enzymes, as well as the binding of other DNA and RNA to small molecules. It could also be used to study the structure and function of other cell membranes. Additionally, 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% could be used to study the effects of other small molecules on proteins and enzymes, as well as the effects of other small molecules on DNA and RNA. Finally, 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% could be used to study the effects of other small molecules on cell membranes.
合成方法
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% can be synthesized from the reaction of 4-methylbenzoic acid and 2-chloro-4-methylphenol. The reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is carried out in a polar solvent, such as methanol or ethanol, at a temperature of around 80°C. The reaction proceeds through a nucleophilic substitution reaction, where the base acts as the nucleophile and the 2-chloro-4-methylphenol acts as the electrophile. The reaction yields the desired product, 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95%, as well as byproducts, such as water and sodium chloride.
属性
IUPAC Name |
2-(2-chloro-4-methylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXOWVWKHLFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690229 |
Source


|
| Record name | 2'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-04-2 |
Source


|
| Record name | 2'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

